2-{[(2-Fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione
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Overview
Description
2-{[(2-Fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[4,5-B]quinoline structure, followed by the introduction of the 2-fluorophenylmethylsulfanyl and 3-nitrophenyl groups. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines from nitro groups. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-{[(2-Fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent or in the treatment of other diseases.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[(2-Fluorophenyl)methyl]sulfanyl}-8,8-dimethyl-5-(3-nitrophenyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione include other pyrimidoquinoline derivatives and compounds with similar functional groups, such as:
- 2-{[(2-Chlorophenyl)methyl]sulfanyl}-8,8-dimethyl-5-(3-nitrophenyl)-pyrimido[4,5-B]quinoline-4,6-dione
- 2-{[(2-Bromophenyl)methyl]sulfanyl}-8,8-dimethyl-5-(3-nitrophenyl)-pyrimido[4,5-B]quinoline-4,6-dione
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C26H23FN4O4S |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C26H23FN4O4S/c1-26(2)11-18-21(19(32)12-26)20(14-7-5-8-16(10-14)31(34)35)22-23(28-18)29-25(30-24(22)33)36-13-15-6-3-4-9-17(15)27/h3-10,20H,11-13H2,1-2H3,(H2,28,29,30,33) |
InChI Key |
MGSFISYFCRDIFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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